3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide
Overview
Description
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide is a complex organic compound with a molecular formula of C20H17BrN2O2S This compound is characterized by the presence of a bromine atom, an ethoxy group, and a naphthylcarbamothioyl group attached to a benzamide core
Preparation Methods
The synthesis of 3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves multi-step organic reactions. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide can be compared with other similar compounds, such as:
3-bromo-4-ethoxy-N-(2-naphthyl)benzamide: This compound has a similar structure but with a different naphthyl group, which may result in different chemical and biological properties.
4-bromo-N-(1-naphthalen-1-yl-ethyl)-benzamide: This compound has a different substitution pattern on the benzamide core, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-2-25-18-11-10-14(12-16(18)21)19(24)23-20(26)22-17-9-5-7-13-6-3-4-8-15(13)17/h3-12H,2H2,1H3,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMTXGRJPMJERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.